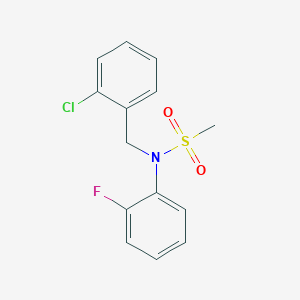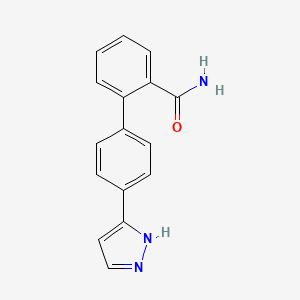
4'-(1H-pyrazol-5-yl)biphenyl-2-carboxamide
Übersicht
Beschreibung
4'-(1H-pyrazol-5-yl)biphenyl-2-carboxamide, also known as PB-22, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. PB-22 is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and has been found to have similar effects on the body's endocannabinoid system.
Wirkmechanismus
The mechanism of action of 4'-(1H-pyrazol-5-yl)biphenyl-2-carboxamide involves the activation of the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, such as pain sensation, appetite, and mood. When this compound binds to these receptors, it activates signaling pathways that result in the release of neurotransmitters and other signaling molecules. This can lead to various effects on the body, such as altered perception, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to feelings of euphoria and pleasure. This compound has also been found to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. Additionally, this compound has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4'-(1H-pyrazol-5-yl)biphenyl-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, this compound has been shown to have high affinity and selectivity for the CB1 and CB2 receptors, making it a useful tool for investigating the endocannabinoid system. However, there are also limitations to the use of this compound in lab experiments. Its effects on the body can be unpredictable and may vary depending on the dose and route of administration. Additionally, this compound has been found to have high binding affinity for the CB1 receptor, which may limit its use in studies that require selective activation of the CB2 receptor.
Zukünftige Richtungen
There are several future directions for research on 4'-(1H-pyrazol-5-yl)biphenyl-2-carboxamide. One area of interest is the development of new synthetic cannabinoids that have improved selectivity and potency for the CB2 receptor. Additionally, further studies are needed to investigate the long-term effects of this compound on the body, as well as its potential for use in the treatment of pain and inflammation. Finally, more research is needed to understand the mechanisms underlying the effects of this compound on neuronal activity and behavior, which may have implications for the development of new drugs for neurological disorders.
Wissenschaftliche Forschungsanwendungen
4'-(1H-pyrazol-5-yl)biphenyl-2-carboxamide has been used in various scientific research studies to investigate its effects on the endocannabinoid system. It has been found to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, resulting in the activation of various signaling pathways. This compound has also been used to study the effects of synthetic cannabinoids on neuronal activity, gene expression, and behavior in animal models. Additionally, this compound has been used in forensic toxicology to detect its presence in biological samples.
Eigenschaften
IUPAC Name |
2-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16(20)14-4-2-1-3-13(14)11-5-7-12(8-6-11)15-9-10-18-19-15/h1-10H,(H2,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBQZXKGIQLEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CC=NN3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



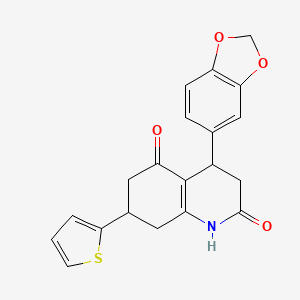
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4415763.png)
![N-[4-(1-azepanylsulfonyl)phenyl]nicotinamide](/img/structure/B4415772.png)
![1-(4-chlorobenzyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4415778.png)
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4415779.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}morpholine](/img/structure/B4415780.png)

![N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4415794.png)
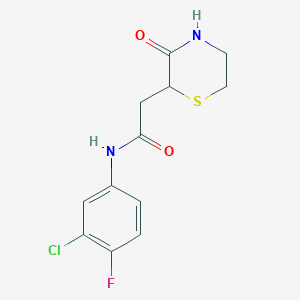

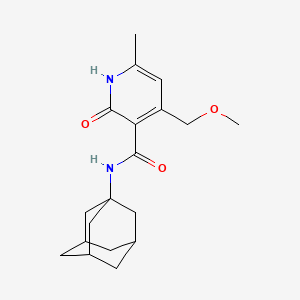
![N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4415831.png)
